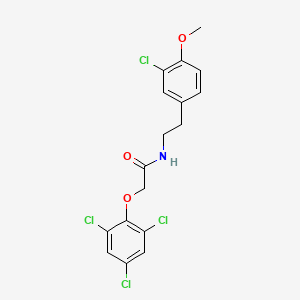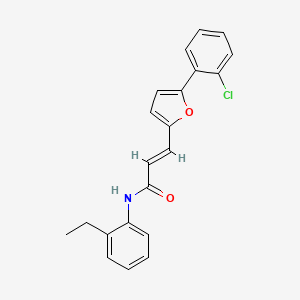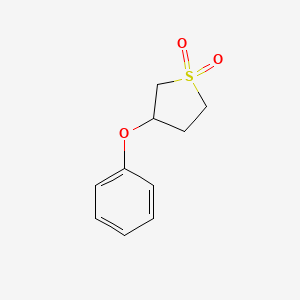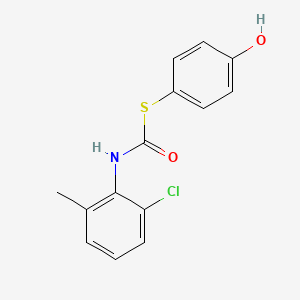
Z-Gly-gly-met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-met-OH typically involves the stepwise coupling of protected amino acids. One common method is the use of N-benzyloxycarbonyl-glycine (Z-Gly-OH) as a starting material. The synthesis proceeds through the following steps:
Coupling of Z-Gly-OH with glycine: This step involves the activation of the carboxyl group of Z-Gly-OH using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and subsequent reaction with glycine to form Z-Gly-gly-OH.
Coupling of Z-Gly-gly-OH with methionine: The carboxyl group of Z-Gly-gly-OH is activated using a coupling reagent and then reacted with methionine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent, to maximize yield and purity. The use of automated peptide synthesizers can also enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-gly-met-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methionine residue, using reducing agents like sodium borohydride.
Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation, to form derivatives with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Sodium borohydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Reduced methionine derivatives
Substitution: Acylated or alkylated peptide derivatives
Applications De Recherche Scientifique
Z-Gly-gly-met-OH has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis, structure, and reactivity.
Biology: The compound serves as a substrate in enzymatic studies and as a model peptide in protein folding and stability research.
Medicine: this compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).
Mécanisme D'action
The mechanism of action of Z-Gly-gly-met-OH involves interactions with various molecular targets and pathways:
Antioxidant Activity: The methionine residue can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzymatic Interactions: The peptide can act as a substrate or inhibitor for enzymes involved in peptide metabolism, influencing cellular processes.
Cell Signaling: this compound may modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylmethionine (Gly-Met): A dipeptide consisting of glycine and methionine.
Methionylglycine (Met-Gly): The reverse sequence of Gly-Met.
Z-Gly-OH: N-benzyloxycarbonylglycine, a precursor in the synthesis of Z-Gly-gly-met-OH.
Uniqueness
This compound is unique due to its tripeptide structure, which provides distinct chemical and biological properties compared to dipeptides like Gly-Met and Met-Gly. The presence of the N-benzyloxycarbonyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C17H23N3O6S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1 |
Clé InChI |
VLJOWOASNQUTGI-ZDUSSCGKSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
